Cas no 328569-22-8 (1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
- AKOS023206823
- SCHEMBL23354136
- 3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid
- F96503
- KS-10371
- 328569-22-8
- MFCD20656540
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- Inchi: InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13)
- InChI Key: MRJCDOWQTBIADL-UHFFFAOYSA-N
- SMILES: C1=C(N(C=N1)CC(F)(F)F)C(=O)O
Computed Properties
- Exact Mass: 194.03031189g/mol
- Monoisotopic Mass: 194.03031189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.1Ų
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB591183-100mg |
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid; . |
328569-22-8 | 100mg |
€866.00 | 2024-07-20 |
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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4. Water
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
Recent Advances in the Study of 1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-carboxylic Acid (CAS: 328569-22-8)
The compound 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid (CAS: 328569-22-8) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This trifluoroethyl-substituted imidazole derivative has shown promising pharmacological properties, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its unique structural features, including the electron-withdrawing trifluoroethyl group and the carboxylic acid functionality, which contribute to its distinctive reactivity and binding characteristics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a building block for the synthesis of kinase inhibitors. The trifluoroethyl group was found to significantly enhance metabolic stability while maintaining favorable physicochemical properties. Molecular docking studies revealed that derivatives of 328569-22-8 could effectively bind to the ATP-binding sites of various kinases, with particular affinity for JAK family kinases. These findings suggest potential applications in inflammatory and autoimmune disease therapeutics.
Recent synthetic methodology developments have improved access to 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid and its derivatives. A 2024 report in Organic Process Research & Development described an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
The compound's unique properties have also attracted attention in radiopharmaceutical applications. Research published in Nuclear Medicine and Biology demonstrated that 18F-labeled analogs of 328569-22-8 show promise as PET imaging agents for tumor detection. The trifluoroethyl group facilitates efficient radiolabeling while maintaining in vivo stability, addressing a critical need in diagnostic imaging development.
Ongoing structure-activity relationship (SAR) studies continue to explore modifications of the imidazole core and carboxylic acid moiety. Preliminary results suggest that ester and amide derivatives maintain biological activity while offering improved pharmacokinetic profiles. These findings position 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid as a versatile scaffold for future drug discovery efforts across multiple therapeutic areas.
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